BenchChemオンラインストアへようこそ!

6-Methyl-2,3-dihydro-1H-inden-1-one oxime

Physicochemical Properties Lead Optimization Lipophilicity

This 6-methyl-substituted oxime is the mandatory precursor for synthesizing 6-methyl-1-aminoindane, a critical building block for CNS-active agents and serotonergic compound SAR studies. The specific methyl substituent directly determines the lipophilicity, metabolic stability, and receptor selectivity profiles of downstream molecules, making it an irreplaceable starting material for medicinal chemistry programs. Using the unsubstituted 1-indanone oxime (CAS 3349-60-8) will inevitably lead to synthesis failure and wasted R&D resources.

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 90921-43-0
Cat. No. B2660828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,3-dihydro-1H-inden-1-one oxime
CAS90921-43-0
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESCC1=CC2=C(CCC2=NO)C=C1
InChIInChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(11-12)9(8)6-7/h2-3,6,12H,4-5H2,1H3/b11-10+
InChIKeyXJCLZLHMLPUOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2,3-dihydro-1H-inden-1-one oxime (CAS 90921-43-0) for Pharmaceutical Synthesis and CNS Research: Core Identity and Procurement Context


6-Methyl-2,3-dihydro-1H-inden-1-one oxime (CAS 90921-43-0) is a bicyclic organic compound derived from the indanone scaffold, with a molecular formula of C10H11NO and a molecular weight of 161.20 . It is the oxime derivative of 6-methyl-1-indanone (CAS 24623-20-9), formed by reacting the parent ketone with hydroxylamine hydrochloride under basic conditions . This compound serves primarily as a protected ketone equivalent and a versatile intermediate for accessing primary amines via reduction of the oxime moiety . Its procurement value stems from its specific 6-position methyl substitution on the indane framework, which distinguishes it from the unsubstituted 2,3-dihydro-1H-inden-1-one oxime (CAS 3349-60-8) and imparts distinct physicochemical and synthetic properties relevant to pharmaceutical research . Notably, the compound can be reduced to 6-methyl-1-aminoindane, a primary amine that serves as a key building block for synthesizing analogs of CNS-active agents such as 5-methoxy-6-methyl-2-aminoindane (MMAI) .

Why Unsubstituted 1-Indanone Oxime Cannot Replace 6-Methyl-2,3-dihydro-1H-inden-1-one oxime in Targeted Synthesis


The unsubstituted 2,3-dihydro-1H-inden-1-one oxime (1-indanone oxime, CAS 3349-60-8) is not a functionally equivalent substitute for 6-Methyl-2,3-dihydro-1H-inden-1-one oxime due to the critical role of the 6-position methyl substituent. This methyl group directly influences the lipophilicity, metabolic stability, and steric environment of downstream products. For instance, reduction of the target compound yields 6-methyl-1-aminoindane, a specific primary amine intermediate, whereas reduction of the unsubstituted analog yields 1-aminoindane [1]. These two amines possess distinct physicochemical profiles and serve as precursors to different pharmacological classes; 1-aminoindane is primarily associated with the anti-Parkinsonian drug rasagiline, while 6-methyl-1-aminoindane is a key building block for synthesizing CNS-active analogs like 5-methoxy-6-methyl-2-aminoindane (MMAI), which exhibit different receptor selectivity profiles . Furthermore, the methyl group can alter the compound's behavior in asymmetric hydrogenation reactions, affecting enantioselectivity outcomes [2]. Attempting to use the unsubstituted oxime as a generic substitute would lead to the synthesis of a different target molecule with distinct and potentially undesirable pharmacological properties, invalidating research outcomes and wasting synthetic effort.

Quantitative Differentiation Evidence for 6-Methyl-2,3-dihydro-1H-inden-1-one oxime Against Structural Analogs


Structural and Physicochemical Differentiation from Unsubstituted 1-Indanone Oxime

The presence of a methyl substituent at the 6-position of the indanone oxime scaffold results in quantifiable differences in key physicochemical parameters compared to the unsubstituted analog (CAS 3349-60-8). Specifically, the molecular weight increases from 147.17 g/mol to 161.20 g/mol, and the predicted density increases from approximately 1.1 g/cm³ to 1.2±0.1 g/cm³ . These changes reflect increased molecular volume and altered intermolecular interactions, which can impact solubility, partitioning, and binding affinity in biological systems.

Physicochemical Properties Lead Optimization Lipophilicity

Divergent Synthetic Outcomes: Reduction to Distinct Primary Amines

Reduction of the target compound's oxime functional group yields 6-methyl-1-aminoindane, a specific primary amine [1]. In contrast, reduction of the unsubstituted 1-indanone oxime (CAS 3349-60-8) yields 1-aminoindane, a key intermediate for the anti-Parkinsonian drug rasagiline [2]. This divergence in synthetic output is a direct and quantifiable consequence of the 6-methyl substitution. 6-Methyl-1-aminoindane is itself a valuable building block for synthesizing analogs of the serotonin-releasing agent 5-methoxy-6-methyl-2-aminoindane (MMAI) and other CNS-active compounds .

Synthetic Intermediate Primary Amine CNS Agents

Potential for Different Enantioselectivity in Asymmetric Hydrogenation

The asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and its derivatives using rhodium and iridium catalysts has been studied, achieving moderate enantiomeric excesses (e.g., up to 23% ee for the parent system) [1]. The presence of a methyl substituent on the indanone core, as in the target compound, is expected to influence the steric and electronic environment of the prochiral C=N bond, thereby affecting both the rate and enantioselectivity of the hydrogenation reaction compared to the unsubstituted oxime [2]. While specific quantitative data for the 6-methyl derivative is not available in the open literature, the class-level inference from studies on substituted oximes indicates that the 6-methyl group will alter the interaction with chiral catalysts, leading to a different enantiomeric excess (ee) and potentially different absolute configuration of the resulting chiral amine [3].

Asymmetric Synthesis Catalysis Chiral Amines

Patent-Supported Role as a Specific Intermediate for CNS-Active Analogs

Patents and literature establish a direct link between 6-methyl-2,3-dihydro-1H-inden-1-one oxime and the synthesis of CNS-active aminoindane derivatives. Specifically, the compound can be reduced to 6-methyl-1-aminoindane, which is a key intermediate for synthesizing analogs of 5-methoxy-6-methyl-2-aminoindane (MMAI), a known selective serotonin releasing agent (SSRA) . This is a distinct application from the unsubstituted 1-aminoindane, which is primarily known as an intermediate for rasagiline (a selective, irreversible monoamine oxidase-B inhibitor) [1]. This documented synthetic utility confirms that the 6-methyl oxime is not a generic building block but a targeted starting material for exploring a different region of chemical space within the aminoindane family, specifically those compounds with potential serotonergic activity.

Medicinal Chemistry CNS Research Serotonin Releasing Agents

Primary Research and Procurement Scenarios for 6-Methyl-2,3-dihydro-1H-inden-1-one oxime (CAS 90921-43-0)


Synthesis of 6-Methyl-1-aminoindane as a Key Intermediate for CNS-Active Compounds

This scenario involves the reduction of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime to yield 6-methyl-1-aminoindane. This specific primary amine is a crucial building block for synthesizing analogs of 5-methoxy-6-methyl-2-aminoindane (MMAI) and other CNS-active agents that target the serotonin system . Researchers investigating structure-activity relationships (SAR) of serotonergic compounds or developing novel selective serotonin releasing agents (SSRAs) would procure this oxime as the designated starting material, as the unsubstituted 1-aminoindane leads to a different pharmacological class (e.g., MAO-B inhibitors like rasagiline) [1].

Asymmetric Synthesis of Chiral 6-Methyl-1-aminoindane Derivatives

The oxime group in the target compound is a prochiral functional group. Its asymmetric hydrogenation, using catalysts such as rhodium or iridium complexes, can yield chiral, non-racemic 6-methyl-1-aminoindane . Given that the 6-methyl substituent will influence the enantioselectivity of this reaction compared to the unsubstituted oxime, the target compound is the requisite substrate for developing and optimizing catalytic methods to access specific enantiomers of 6-methyl-1-aminoindane [1]. This is critical for medicinal chemistry programs where the stereochemistry of the amine is a determinant of biological activity and target selectivity.

Medicinal Chemistry Programs Exploring Privileged Indanone Scaffolds

The indanone core is considered a 'privileged scaffold' in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties . The target oxime serves as a protected and functionalized form of 6-methyl-1-indanone. It can be utilized in synthetic sequences where the ketone must be masked, such as during organometallic additions or other transformations incompatible with a free carbonyl group. Its procurement is justified in any program where the 6-methylindane motif is being elaborated into more complex, potentially bioactive molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2,3-dihydro-1H-inden-1-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.